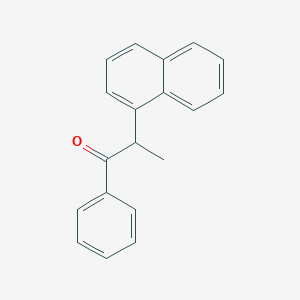
1-Propanone, 2-(1-naphthalenyl)-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanone, 2-(1-naphthalenyl)-1-phenyl- is an organic compound with a complex structure that includes both naphthalene and phenyl groups
Preparation Methods
The synthesis of 1-Propanone, 2-(1-naphthalenyl)-1-phenyl- typically involves the reaction of naphthalene derivatives with phenylacetyl chloride under specific conditions. The reaction is often carried out in the presence of a catalyst, such as aluminum chloride, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Propanone, 2-(1-naphthalenyl)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, using reagents such as sodium borohydride or lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Propanone, 2-(1-naphthalenyl)-1-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1-Propanone, 2-(1-naphthalenyl)-1-phenyl- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-Propanone, 2-(1-naphthalenyl)-1-phenyl- can be compared with similar compounds such as:
2-Amino-1-(1-naphthyl)-1-propanone: This compound has an amino group instead of a phenyl group, leading to different chemical properties and reactivity.
1-Propanone, 1-(2-methoxy-1-naphthalenyl)-: The presence of a methoxy group alters the compound’s polarity and reactivity.
The uniqueness of 1-Propanone, 2-(1-naphthalenyl)-1-phenyl- lies in its combination of naphthalene and phenyl groups, which confer distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
64977-33-9 |
|---|---|
Molecular Formula |
C19H16O |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
2-naphthalen-1-yl-1-phenylpropan-1-one |
InChI |
InChI=1S/C19H16O/c1-14(19(20)16-9-3-2-4-10-16)17-13-7-11-15-8-5-6-12-18(15)17/h2-14H,1H3 |
InChI Key |
MOFVVODLRGERIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















